N-(4-hydroxyphenyl)-2-methoxy-6-methyl-3-propan-2-ylbenzamide
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Overview
Description
N-(4-hydroxyphenyl)-2-methoxy-6-methyl-3-propan-2-ylbenzamide is a synthetic compound with a complex structure that includes a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-hydroxyphenyl)-2-methoxy-6-methyl-3-propan-2-ylbenzamide typically involves multiple steps. One common method includes the reaction of 4-hydroxybenzamide with 2-methoxy-6-methyl-3-propan-2-ylbenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(4-hydroxyphenyl)-2-methoxy-6-methyl-3-propan-2-ylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The carbonyl group in the benzamide core can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a quinone derivative, while reduction of the carbonyl group can produce an amine .
Scientific Research Applications
N-(4-hydroxyphenyl)-2-methoxy-6-methyl-3-propan-2-ylbenzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-hydroxyphenyl)-2-methoxy-6-methyl-3-propan-2-ylbenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-(4-hydroxyphenyl)retinamide: Known for its anticancer properties.
N-(4-hydroxyphenyl)acetamide:
Uniqueness
N-(4-hydroxyphenyl)-2-methoxy-6-methyl-3-propan-2-ylbenzamide is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
3894-03-9 |
---|---|
Molecular Formula |
C18H21NO3 |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
N-(4-hydroxyphenyl)-2-methoxy-6-methyl-3-propan-2-ylbenzamide |
InChI |
InChI=1S/C18H21NO3/c1-11(2)15-10-5-12(3)16(17(15)22-4)18(21)19-13-6-8-14(20)9-7-13/h5-11,20H,1-4H3,(H,19,21) |
InChI Key |
HGVRPELXKKPPSB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(C)C)OC)C(=O)NC2=CC=C(C=C2)O |
Origin of Product |
United States |
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